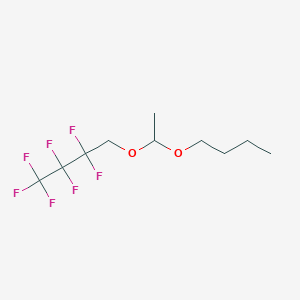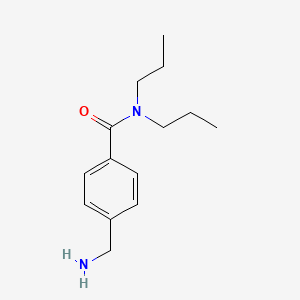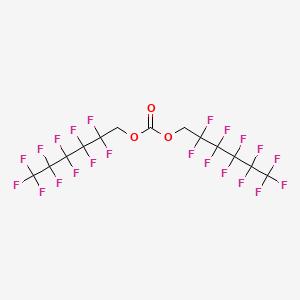
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group, a pyrrolidine-1-sulfonyl group, and a benzoxazole ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the benzoxazole intermediate with hydrazine or its derivatives under controlled conditions.
Sulfonylation: The pyrrolidine-1-sulfonyl group can be introduced by reacting the hydrazinyl-benzoxazole intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.
科学研究应用
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole can be compared with other similar compounds, such as:
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine: This compound has a pyridine ring instead of a benzoxazole ring, which can affect its chemical properties and biological activity.
2-Hydrazinyl-5-(morpholine-1-sulfonyl)-1,3-benzoxazole: The presence of a morpholine group instead of a pyrrolidine group can influence the compound’s solubility and reactivity.
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)benzothiazole: The benzothiazole ring can impart different electronic properties compared to the benzoxazole ring, affecting the compound’s behavior in chemical reactions and biological systems.
属性
CAS 编号 |
929973-03-5 |
|---|---|
分子式 |
C11H14N4O3S |
分子量 |
282.32 g/mol |
IUPAC 名称 |
(5-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H14N4O3S/c12-14-11-13-9-7-8(3-4-10(9)18-11)19(16,17)15-5-1-2-6-15/h3-4,7H,1-2,5-6,12H2,(H,13,14) |
InChI 键 |
UBZWUPRKKIWIJS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)




![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)





![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)

